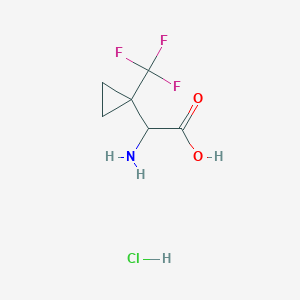
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl” is a chemical compound with the IUPAC name 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid . It has a molecular weight of 219.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.59 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
The compound’s unique structure, incorporating a trifluoromethyl group and a cyclopropyl ring, makes it a valuable intermediate in pharmaceutical research. It can be used to synthesize novel molecules with potential therapeutic effects. Its presence in a drug molecule could influence the drug’s metabolic stability, lipophilicity, and ability to interact with biological targets .
Biochemical Studies
AT29999 can serve as a building block in biochemical studies, particularly in the synthesis of peptides and small molecules that mimic the structure of naturally occurring bioactive compounds. This can help in understanding the interaction between drugs and their targets at a molecular level .
Material Science
In material science, this compound could be used to modify the surface properties of materials. The introduction of fluorinated compounds like AT29999 can result in materials with altered hydrophobicity, which is useful in creating repellent coatings or modifying material interactions with biological systems .
Chemical Synthesis
As a reagent, AT29999 is valuable in chemical synthesis. It can be used to introduce the trifluoromethyl cyclopropyl moiety into other chemical compounds, potentially leading to the discovery of new chemical entities with unique properties and applications .
Analytical Chemistry
In analytical chemistry, derivatives of AT29999 could be used as standards or reagents in chromatography and spectroscopy. These applications are essential for the qualitative and quantitative analysis of substances in various samples .
Agricultural Chemistry
The compound’s structural features may be explored for the development of new agrochemicals. Its incorporation into pesticides or herbicides could enhance their efficacy or selectivity, contributing to more sustainable agricultural practices .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYLOXPLDQNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)